Fmoc-Ile-OPfp

Catalog No.
S733124
CAS No.
86060-89-1
M.F
C27H22F5NO4
M. Wt
519.5 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fmoc-Ile-OPfp

CAS Number

86060-89-1

Product Name

Fmoc-Ile-OPfp

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) (2S,3S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylpentanoate

Molecular Formula

C27H22F5NO4

Molecular Weight

519.5 g/mol

InChI

InChI=1S/C27H22F5NO4/c1-3-13(2)24(26(34)37-25-22(31)20(29)19(28)21(30)23(25)32)33-27(35)36-12-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,13,18,24H,3,12H2,1-2H3,(H,33,35)/t13-,24-/m0/s1

InChI Key

FYZSBHSHLNJGPS-RZFZLAGVSA-N

SMILES

CCC(C)C(C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Synonyms

Fmoc-Ile-OPfp;86060-89-1;Fmoc-L-isoleucinepentafluorophenylester;47466_ALDRICH;SCHEMBL3060107;47466_FLUKA;MolPort-003-934-123;CF-811;ZINC71788069;AKOS015853372;AKOS015902491;KB-302484;TR-026836;FT-0629879;ST24034133;I14-19898;PentafluorophenylN-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-isoleucinate

Canonical SMILES

CCC(C)C(C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Peptide Synthesis:

Fmoc-Ile-OPfp (N-(9-Fluorenylmethoxycarbonyl)-L-isoleucine pentafluorophenyl ester) is a key building block used in peptide synthesis. Peptides are chains of amino acids linked together by peptide bonds. Fmoc-Ile-OPfp specifically incorporates the amino acid L-isoleucine into the peptide chain. The Fmoc group (Fluorenylmethoxycarbonyl) serves as a protecting group for the amino group (NH2) of the isoleucine residue, ensuring its selective reaction during peptide chain assembly. The pentafluorophenyl (OPfp) group activates the carboxy group (COOH) of isoleucine, allowing it to readily react with the free amino group of the growing peptide chain [, ].

Solid-Phase Peptide Synthesis (SPPS):

Fmoc-Ile-OPfp is predominantly used in the Solid-Phase Peptide Synthesis (SPPS) technique. SPPS is a widely used method for the automated and efficient synthesis of peptides. In this method, the C-terminal amino acid is anchored to a solid support, and subsequent amino acids, including Fmoc-Ile-OPfp, are added sequentially in a repetitive cycle of deprotection, coupling, and washing steps. The Fmoc group is removed using mild acidic conditions, exposing the free amino group for coupling with the next activated amino acid [, ].

Applications:

Peptides synthesized using Fmoc-Ile-OPfp and SPPS find diverse applications in various scientific research fields, including:

  • Drug discovery and development: Peptides can serve as potential drugs or drug leads due to their ability to interact with specific biological targets. Fmoc-Ile-OPfp can be incorporated into peptides with desired pharmacological properties, aiding in the development of novel therapeutic agents [].
  • Biomaterial design: Peptides can be used to design biocompatible materials for various biomedical applications. Fmoc-Ile-OPfp can be utilized to create peptides with specific functionalities, such as cell adhesion or self-assembly properties, for tissue engineering or drug delivery purposes [].
  • Functional studies of proteins: Peptides derived from specific protein regions can be synthesized using Fmoc-Ile-OPfp to study their structure, function, and interactions with other biomolecules. This information is crucial for understanding protein function and developing targeted therapies for protein-related diseases [].
  • Fmoc-Ile-OPfp is a derivative of the amino acid L-isoleucine. It contains three key functional groups:

    • Fmoc (Fluorenylmethoxycarbonyl): This group protects the amino group (NH2) of isoleucine during peptide synthesis [].
    • Isoleucine (Ile): This is one of the 20 standard amino acids found in proteins [].
    • Pentafluorophenyl (OPfp): This group acts as a leaving group during peptide bond formation [].

Molecular Structure Analysis

  • Fmoc-Ile-OPfp has a complex molecular structure containing several aromatic rings and a central aliphatic chain.
  • The Fmoc group and the isoleucine side chain are linked to the central carbon atom, while the OPfp group is attached to the carbonyl carbon [].

Chemical Reactions Analysis

  • Fmoc-Ile-OPfp is primarily used as a building block in solid-phase peptide synthesis (SPPS) []. SPPS is a technique for creating peptides (chains of amino acids) in a stepwise manner.
  • In SPPS, Fmoc-Ile-OPfp reacts with another peptide fragment to form a new peptide bond. The Fmoc group is then cleaved to allow the next amino acid to be attached [].

Physical And Chemical Properties Analysis

  • Specific data on melting point, boiling point, and solubility for Fmoc-Ile-OPfp is not readily available.
  • However, it is likely a solid at room temperature and soluble in organic solvents commonly used in peptide synthesis, such as dichloromethane and dimethylformamide [].

Fmoc-Ile-OPfp does not have a mechanism of action in the same way a drug might. It functions as a reactant in a chemical reaction (peptide bond formation) during SPPS [].

  • No specific data on the toxicity of Fmoc-Ile-OPfp is available. However, it is important to handle all laboratory chemicals with care.
  • Fmoc-Ile-OPfp may be irritating to the skin and eyes. Standard laboratory safety practices, including wearing gloves, eye protection, and working in a fume hood, should be followed when handling this compound [].

Additional Information

  • Fmoc-Ile-OPfp is one of many Fmoc-protected amino acids used in SPPS. The choice of amino acid depends on the desired sequence of the peptide being synthesized.
  • SPPS is a powerful tool for researchers in various fields, including drug discovery, protein engineering, and materials science.

XLogP3

6.8

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-15

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